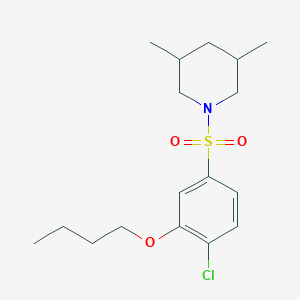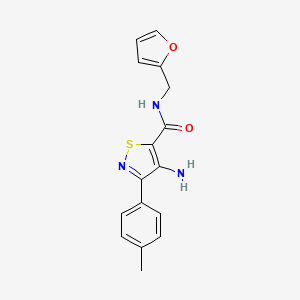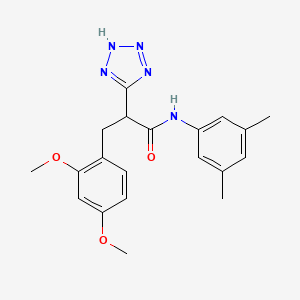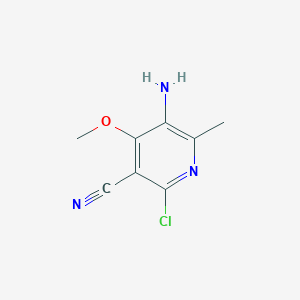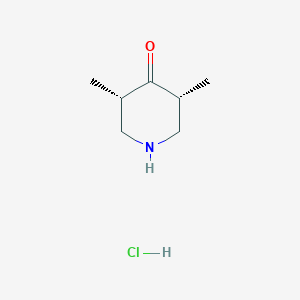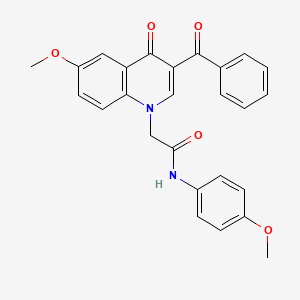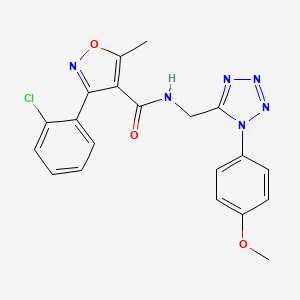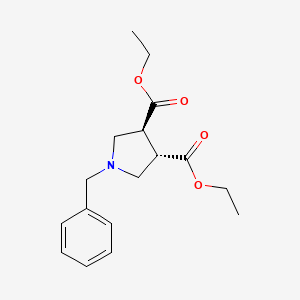
diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two ester groups and a benzyl substituent. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
作用机制
Target of Action
The compound diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate is a derivative of the nonproteinogenic amino acid 3S,4S-dihydroxy-L-homotyrosine . This compound is known to target the β-glucan synthase complex, a membrane-bound protein complex that catalyzes the formation of the main polysaccharide component of the fungal cell wall .
Mode of Action
The compound interacts with its target by selectively removing the benzylic alcohol of the nonproteinogenic amino acid 3S,4S-dihydroxy-L-homotyrosine . This interaction restores the efficacy of echinocandins, a class of antifungal drugs, against a large panel of echinocandin-resistant Candida strains .
Biochemical Pathways
The compound affects the biochemical pathway of β-glucan synthesis in fungi. By inhibiting the β-glucan synthase complex, it disrupts the formation of the fungal cell wall, leading to the death of the fungus .
Result of Action
The result of the compound’s action is the inhibition of the β-glucan synthase complex, leading to the disruption of the fungal cell wall and the death of the fungus . This makes it a potential candidate for the treatment of fungal infections, particularly those caused by echinocandin-resistant strains.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (3S,4S)-pyrrolidine-3,4-diol.
Protection: The hydroxyl groups of the diol are protected using suitable protecting groups.
Benzylation: The protected diol is then benzylated using benzyl bromide in the presence of a base such as sodium hydride.
Esterification: The final step involves esterification of the protected and benzylated diol with diethyl oxalate under acidic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions: Diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position using nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles in the presence of a base like sodium hydride in an aprotic solvent.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Diols or alcohol derivatives.
Substitution: Benzyl-substituted derivatives.
科学研究应用
Diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: Employed in the production of specialty chemicals and advanced materials.
相似化合物的比较
Diethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological contexts.
Benzylpyrrolidine: Lacks the ester groups, reducing its versatility in chemical reactions.
Pyrrolidine-3,4-dicarboxylate derivatives: Various derivatives with different substituents can exhibit different reactivity and biological activity.
Uniqueness: Diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate is unique due to its combination of ester and benzyl groups, which confer specific chemical reactivity and biological activity. Its chiral nature also allows for enantioselective interactions in biological systems, making it a valuable compound in both research and industrial applications.
属性
IUPAC Name |
diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-21-16(19)14-11-18(10-13-8-6-5-7-9-13)12-15(14)17(20)22-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXELSODIWMVNCI-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)OCC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@H]1C(=O)OCC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-[2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3019387.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B3019388.png)
![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B3019389.png)

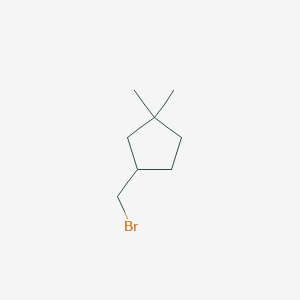
![2-chloro-N-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}pyridine-4-carboxamide](/img/structure/B3019394.png)
![5-chloro-N-{5-[({[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-nitrobenzamide](/img/structure/B3019396.png)
